2-Ethynyl-5-fluorobenzoic acid
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Overview
Description
2-Ethynyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H5FO2 and a molecular weight of 164.14 g/mol It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 2-ethynyl-5-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
2-Ethynyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-ethynyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylbenzoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluorobenzoic acid: Lacks the ethynyl group, affecting its chemical behavior and applications.
2-Fluoro-5-iodobenzoic acid: Contains an iodine atom instead of an ethynyl group, leading to different reactivity in substitution reactions.
Uniqueness
2-Ethynyl-5-fluorobenzoic acid is unique due to the presence of both an ethynyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
2-ethynyl-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWXLVXPIGTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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